6-Oxa-2-azaspiro[4.5]decan-9-ol
Description
6-Oxa-2-azaspiro[4.5]decan-9-ol is a bicyclic spiro compound featuring a 6-membered oxa (oxygen-containing) ring and a 5-membered aza (nitrogen-containing) ring connected at a shared spiro carbon atom. This scaffold is synthetically accessible through spirocyclization strategies, such as those involving oxonium ylides derived from α-diazocarbonyl compounds, as reported by Dar’in et al. (2020) . Key physical properties include a molecular weight of 156.22 g/mol (C₉H₁₆O₂), density of 1.064 g/cm³, and a boiling point of 262.8±8.0 °C .
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]decan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-1-4-11-8(5-7)2-3-9-6-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALNVPUJRQXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNC2)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heteroatom Modifications
*Note: Molecular formula discrepancies exist in evidence (e.g., C₉H₁₆O₂ vs. theoretical C₈H₁₅NO₂). Further crystallographic validation is needed.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in 6-Oxa-2-azaspiro[4.5]decan-9-ol enhances aqueous solubility compared to non-hydroxylated analogues (e.g., 6-Oxa-2-azaspiro[4.5]decane) .
- Salt Formation : Hydrochloride salts (e.g., 6-oxaspiro[4.5]dec-9-ylamine hydrochloride, MW 191.7) improve solubility for pharmaceutical applications .
- Thermal Stability : The spiro scaffold exhibits robustness under thermal stress (TG/DTA data for copper complexes in related compounds suggest decomposition >200°C) .
Coordination Chemistry
Similar spiro compounds form stable complexes with transition metals (e.g., Cu²⁺ complexes with 6-oxo-9-deazapurine derivatives) .
Pharmacological Potential
- Spirocyclic Amines : Derivatives like 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5) are explored as intermediates in drug discovery due to their rigid, three-dimensional structures .
- Bioavailability: The hydroxyl group in the target compound may improve membrane permeability compared to non-polar analogues .
Conformational Analysis
Ring puckering (as defined by Cremer and Pople coordinates) influences reactivity. Computational studies suggest that spiro[4.5] systems adopt distinct puckered conformations, affecting steric interactions in catalysis or binding .
Preparation Methods
General Structural and Chemical Background
- Molecular Formula: C8H15NO2
- Molecular Weight: Approximately 157.21 g/mol
- Structure: The compound consists of a spiro-fused bicyclic system with an oxacycle (oxygen-containing ring) and an azacycle (nitrogen-containing ring), with a hydroxyl group at the 9-position.
Synthetic Approaches to 6-Oxa-2-azaspiro[4.5]decan-9-ol
The synthesis of 6-oxa-2-azaspiro[4.5]decan-9-ol typically involves constructing the spirocyclic framework through cyclization strategies starting from simpler cyclic ketones or esters, followed by functional group transformations. Two main synthetic strategies have been highlighted in recent literature for related spirocyclic amino alcohols:
Cyclization from Cyclic Ketones and Esters
- Starting Materials: Simple cyclic ketones and esters are used as precursors.
-
- Formation of the spirocyclic ring system via intramolecular cyclization.
- Introduction of the nitrogen atom through amination or aziridine ring-opening reactions.
- Installation of the hydroxyl group at the 9-position by selective reduction or hydroxylation.
Multi-Step Synthetic Route
Typically involves 6 to 7 steps, including:
- Formation of the spirocyclic core.
- Functional group interconversions to introduce the amino and hydroxyl functionalities.
- Purification and stereochemical control steps to obtain the desired stereoisomer (5R,9S configuration).
Research Example:
A recent study by Derkach et al. (2024) describes efficient multigram synthesis of spirocyclic α-proline analogs, which share structural similarities with 6-oxa-2-azaspiro[4.5]decan-9-ol. The approach emphasizes the use of simple organic chemistry transformations and scalability.
Detailed Reaction Conditions and Yields
While exact reaction conditions for 6-oxa-2-azaspiro[4.5]decan-9-ol are scarce in open literature, analogous spirocyclic amino alcohols are synthesized under the following general conditions:
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis or intramolecular nucleophilic substitution | Forms spirocyclic core |
| 2 | Amination | Ammonia or amine source, often under mild heating | Introduces nitrogen heteroatom |
| 3 | Hydroxylation/Reduction | NaBH4, LiAlH4, or selective oxidants | Introduces or modifies hydroxyl group |
| 4 | Purification | Chromatography or recrystallization | Isolates stereochemically pure product |
- Yields: Multistep syntheses typically achieve moderate to high overall yields (40–70%) depending on stereochemical control and purification efficiency.
Analytical and Stereochemical Considerations
- The compound exists in stereoisomeric forms, with (5R,9S)-6-oxa-2-azaspiro[4.5]decan-9-ol being a well-characterized stereoisomer.
- Stereochemical control is crucial during cyclization and functional group introduction steps to ensure biological activity and proper molecular conformation.
- Techniques such as chiral chromatography, NMR spectroscopy, and X-ray crystallography are employed for stereochemical verification.
Related Compounds and Derivatives
- Derivatives such as 2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol and 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-yl methanesulfonate have been synthesized using similar methodologies, indicating the versatility of the synthetic routes.
- These derivatives often serve as intermediates or functionalized analogs for further medicinal chemistry applications.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Oxa-2-azaspiro[4.5]decan-9-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via spirocyclization reactions using precursors like 2-Oxa-spiro[3.4]octan-1,3-dione. Key reagents include amines or benzothiazole derivatives under controlled temperatures (e.g., 60–80°C) and solvents (e.g., THF or DCM). Yield optimization requires monitoring via TLC and adjusting stoichiometry of reactants like (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine . Post-synthesis purification often involves column chromatography with silica gel.
Q. Which analytical techniques are critical for characterizing 6-Oxa-2-azaspiro[4.5]decan-9-ol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and hydroxyl group positioning. Mass spectrometry (MS) validates molecular weight (180.01 g/mol, as per empirical data), while infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3200 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
